(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol, also known as IBNAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Electrochemical Properties and Redox Characteristics
The compound’s electrochemical behavior has been studied using cyclic voltammetry. Specifically, researchers have investigated the effect of substituents on its redox properties. Notably, the reversible electrochemical redox transformation from quinone to biradical occurs at positive potentials . This unique behavior makes it a promising candidate for applications in energy storage, sensors, or catalysis.
Organic Light-Emitting Diodes (OLEDs)
Another related compound, 4,4’-bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl (CN-BPPI) , has been synthesized and studied. CN-BPPI exhibits morphologically stable amorphous films upon thermal evaporation, making it suitable for OLED applications . Its electronic and optical properties could contribute to efficient light emission in OLED devices.
Regiocontrolled Synthesis of Substituted Imidazoles
Imidazoles play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility. Researchers have focused on constructing specific bonds during imidazole formation, which could impact drug discovery, materials science, and catalysis .
Mechanism of Action
Target of Action
Similar benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial survival.
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA synthesis, protein synthesis, or cell wall synthesis.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by inhibiting essential cellular functions.
properties
IUPAC Name |
[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRLAQGNLWTFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol |
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